1-(3-CHLOROPHENYL)-5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE -

1-(3-CHLOROPHENYL)-5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Catalog Number: EVT-4971144
CAS Number:
Molecular Formula: C21H13Cl2N3O3
Molecular Weight: 426.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3-Chlorophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a small molecule identified as a potential inhibitor for SARS-CoV-2 3CLpro. [] This protease is essential for viral replication, making its inhibition a potential target for therapeutic intervention against COVID-19.

Molecular Structure Analysis

The compound contains two significant structural components: pyrimidinetrione and quinoxaline. [] These structures are noteworthy as they represent novel elements in the context of 3CLpro inhibitor structures.

Mechanism of Action

While the precise mechanism of action for this compound is not elaborated upon in the provided literature, its identification as a potential 3CLpro inhibitor suggests that it may interfere with the protease's catalytic activity. [] This disruption could inhibit the virus's ability to process polyproteins, ultimately hindering viral replication.

Applications

The primary application of 1-(3-chlorophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, as identified in the literature, is in the research and development of potential inhibitors for SARS-CoV-2 3CLpro. [] The compound has shown promising inhibitory activity against the protease in enzyme activity assays, marking it as a potential candidate for further investigation and optimization in the development of antiviral therapies for COVID-19.

(3Z)-N-(3-Chlorophenyl)-3-({3,5-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide (SU11274)

Compound Description: SU11274 is a potent, small-molecule inhibitor of the c-Met receptor tyrosine kinase. [, , , ] It exhibits anti-tumor effects by inhibiting the kinase activity of c-Met, leading to reduced cell growth, cell cycle arrest, and apoptosis. [, , ] SU11274 has been shown to be effective against various cancer cell lines, including hepatocellular carcinoma (HCC) cells and those transformed by the oncogenic TPR-MET tyrosine kinase. [, , ]

5-((1-([1,1′-Biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Compound Description: This compound was identified through computational docking and enzyme activity assays as a potential inhibitor of SARS-CoV-2 3CLpro, an enzyme crucial for viral replication. [] It demonstrated an IC50 of 19 ± 3 μM in inhibiting the protease activity. []

N-(4-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide

Compound Description: This compound was also identified as a potential inhibitor of SARS-CoV-2 3CLpro through computational methods and experimental assays. [] It exhibited an IC50 of 38 ± 3 μM in inhibiting the protease. []

Properties

Product Name

1-(3-CHLOROPHENYL)-5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

IUPAC Name

(5E)-1-(3-chlorophenyl)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C21H13Cl2N3O3

Molecular Weight

426.2 g/mol

InChI

InChI=1S/C21H13Cl2N3O3/c22-13-6-8-15(9-7-13)25-10-2-5-16(25)12-18-19(27)24-21(29)26(20(18)28)17-4-1-3-14(23)11-17/h1-12H,(H,24,27,29)/b18-12+

InChI Key

GPMYZINBIBQWPV-LDADJPATSA-N

SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=O

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=O

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/C(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.